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Introduction
The "Activated EG3 Tail" is a triethylene glycol (EG3) linker functionalized for efficient

incorporation into oligomer synthesis, particularly in the production of antisense

oligonucleotides and other therapeutic nucleic acid analogs. Its hydrophilic nature can improve

the solubility and pharmacokinetic properties of the final oligomer conjugate. These application

notes provide a detailed protocol for the use of Activated EG3 Tail in solid-phase oligomer

synthesis, along with relevant data and workflow visualizations. This linker is notably used in

the synthesis of exon-skipping oligomers, such as phosphorodiamidate morpholino oligomers

(PMOs), for research in conditions like muscular dystrophy[1].

Data Presentation
While specific, comprehensive quantitative data for the coupling efficiency and final yield of

oligomers synthesized using the Activated EG3 Tail is not extensively published in a

comparative format, the following table summarizes available information and typical

expectations for solid-phase synthesis.
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Parameter Value/Range Remarks Source

Activated EG3 Tail

Synthesis Yield
70%

Yield for the

preparation of the

activated tail itself.

[2][3]

Resin Loading with

EG3 Tail
0.39-0.43 mmol/g

Typical loading for

aminomethyl

polystyrene resin.

[4]

Per-step Coupling

Efficiency
>98%

This is a general

target for efficient

solid-phase

oligonucleotide

synthesis. Actual

efficiency with the

EG3 tail may vary.

General knowledge

Overall Yield of Crude

Oligomer
Variable

Highly dependent on

the length and

sequence of the

oligomer.

General knowledge

Purity of Crude

Oligomer
Variable

Dependent on

coupling efficiency at

each step. Final purity

is determined post-

purification.

[4]

Experimental Protocols
The following protocols are synthesized from standard solid-phase oligonucleotide synthesis

procedures and information available on the use of PEG linkers and morpholino oligomers.

Resin Loading: Coupling of Activated EG3 Tail to Solid
Support
This protocol describes the initial step of attaching the Activated EG3 Tail to a solid support,

typically an aminofunctionalized resin like aminomethyl polystyrene.
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Materials:

Activated EG3 Tail

Aminomethyl polystyrene resin

Coupling agent (e.g., HBTU, HATU)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Solvent (e.g., N,N-Dimethylformamide - DMF)

Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Procedure:

Swell the aminomethyl polystyrene resin in DMF for 1-2 hours.

Dissolve the Activated EG3 Tail (1.5 eq. relative to resin functionalization) in DMF.

Add the coupling agent (1.5 eq.) and DIPEA (3 eq.) to the Activated EG3 Tail solution and

pre-activate for 5-10 minutes.

Drain the DMF from the swollen resin and add the pre-activated EG3 Tail solution.

Agitate the mixture at room temperature for 2-4 hours.

Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF

(3x).

To cap any unreacted amino groups on the resin, treat the resin with the capping solution for

30 minutes.

Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.

Determine the loading of the EG3 Tail on the resin using a standard method such as the

picric acid assay or by cleaving the tail from a small amount of resin and quantifying it.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15142068?utm_src=pdf-body
https://www.benchchem.com/product/b15142068?utm_src=pdf-body
https://www.benchchem.com/product/b15142068?utm_src=pdf-body
https://www.benchchem.com/product/b15142068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Oligomer Synthesis Cycle
This protocol outlines the iterative cycle for elongating the oligomer chain on the EG3 Tail-

functionalized solid support. The example provided is for phosphoramidite chemistry,

commonly used for DNA and RNA synthesis. For morpholino oligomers, specific protocols with

morpholino subunits and different coupling chemistries should be followed[2][3].

Materials:

EG3 Tail-functionalized solid support

Protected nucleoside phosphoramidites (A, C, G, T/U)

Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)

Deblocking solution (e.g., 3% Trichloroacetic acid - TCA in DCM)

Capping solution (e.g., acetic anhydride and N-methylimidazole in THF)

Oxidizing solution (e.g., Iodine in THF/water/pyridine)

Washing solvent (e.g., Acetonitrile)

Synthesis Cycle (performed on an automated synthesizer):

Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the

terminal nucleotide of the growing chain by treating the support with the deblocking solution.

Washing: Wash the support with acetonitrile to remove the deblocking solution and the

cleaved DMT cation.

Coupling: Deliver the activated phosphoramidite (pre-mixed with the activator solution) to the

support to react with the free 5'-hydroxyl group.

Washing: Wash the support with acetonitrile to remove unreacted phosphoramidite and

activator.
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Capping: Treat the support with the capping solution to acetylate any unreacted 5'-hydroxyl

groups, preventing the formation of deletion mutations.

Washing: Wash the support with acetonitrile.

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate

triester using the oxidizing solution.

Washing: Wash the support with acetonitrile.

Repeat this cycle for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
This protocol describes the final steps of cleaving the synthesized oligomer from the solid

support and removing the protecting groups from the nucleobases and phosphate backbone.

Materials:

Oligomer-bound solid support

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide, or a mixture of

ammonium hydroxide and methylamine - AMA)

Quenching solution (if applicable)

Buffer for purification (e.g., TEAA)

Procedure:

Transfer the oligomer-bound solid support from the synthesis column to a sealed reaction

vial.

Add the cleavage and deprotection solution to the vial. The choice of reagent and reaction

conditions (time and temperature) depends on the nature of the protecting groups used. For

standard DNA synthesis, concentrated ammonium hydroxide at 55°C for 8-12 hours is

common[5][6]. For more labile protecting groups, milder conditions or different reagents like

AMA can be used for faster deprotection[7].
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After the reaction is complete, cool the vial to room temperature.

Carefully transfer the supernatant containing the cleaved and deprotected oligomer to a new

tube, leaving the solid support behind.

Wash the solid support with a small amount of fresh deprotection solution or water and

combine the washes with the supernatant.

Dry the combined solution, for example, using a speed vacuum concentrator.

Resuspend the crude oligomer in an appropriate buffer for subsequent purification (e.g., by

HPLC or gel electrophoresis).

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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